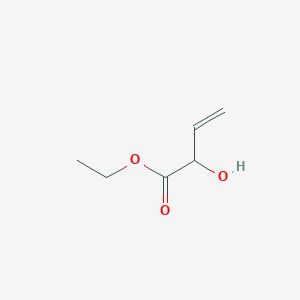

Ethyl 2-hydroxybut-3-enoate

Description

Preamble to the Chemical Significance of α-Hydroxy-α,β-Unsaturated Esters in Modern Organic Synthesis

α-Hydroxy-α,β-unsaturated esters represent a class of highly versatile and valuable building blocks in modern organic synthesis. Their unique structural arrangement, featuring a hydroxyl group at the α-position relative to an ester and a carbon-carbon double bond in conjugation with the carbonyl group, imparts a rich and diverse reactivity profile. This functionality allows them to serve as precursors for a wide array of more complex molecular architectures.

These compounds are pivotal intermediates in the synthesis of numerous natural products and biologically active molecules. nih.gov Their utility is demonstrated in a variety of stereoselective transformations, including Michael additions, epoxidations, and cycloadditions, which are fundamental processes for constructing chiral centers and complex ring systems. chemrxiv.orgresearchgate.net The development of efficient and enantiocontrolled methods for synthesizing γ-hydroxy-α,β-unsaturated esters and sulfones highlights their value, as these motifs are key components in biologically significant alkaloids like (+)-α-conhydrine. nih.gov The ability to undergo reactions such as diastereoselective epoxidation further underscores their importance, providing pathways to functionalized motifs like β-hydroxy-α-methylene-γ-butyrolactones. researchgate.net The ongoing development of novel catalytic systems, including those based on chiral potassium catalysts, continues to expand the synthetic utility of these esters, enabling challenging transformations like asymmetric intramolecular oxa-Michael additions. chemrxiv.org

Historical Trajectories and Milestones in the Academic Investigation of Ethyl 2-hydroxybut-3-enoate and Related Conjugates

The academic investigation of this compound is situated within the broader historical context of research into α,β-unsaturated esters and their derivatives. Early studies on compounds like crotonic acid and its esters laid the groundwork for understanding the structure-reactivity relationships of these conjugated systems.

A significant milestone in the study of this specific structural class was the discovery that its methyl analog, Mthis compound (commonly known as Methyl Vinyl Glycolate or MVG), can be produced from renewable biomass. rsc.orgresearchgate.net Specifically, MVG is accessible through the zeolite-catalyzed degradation of monosaccharides and disaccharides. rsc.orgresearchgate.netrsc.org This development positioned MVG and by extension, its ethyl ester counterpart, as a potential bio-based platform molecule, capable of bridging carbohydrate chemistry with the production of valuable industrial chemicals. rsc.orgresearchgate.net This discovery has spurred significant research into its catalytic transformations.

Further research has focused on elucidating the synthetic pathways and reactivity of these compounds. For instance, studies have detailed the features of synthesis and the structural properties of related fluorinated analogs, which are key intermediates in the synthesis of fluoroquinolone antibiotics. researchgate.net These investigations often involve detailed spectroscopic and crystallographic analysis to understand the compound's structure, such as its existence in an enol form in the solid state. researchgate.net The timeline of research reflects a progression from fundamental characterization to strategic application, particularly leveraging its renewable origins.

Foundational Research Problems and Current Motivations for In-Depth Studies on this compound

Foundational research on this compound and its analogs has been driven by the need to address specific synthetic and mechanistic challenges. A primary problem has been the development of stereoselective synthesis methods. Achieving high levels of enantiomeric and diastereomeric control in reactions involving this flexible molecule is a significant challenge that continues to motivate research. researchgate.net For example, controlling the diastereoselectivity in the epoxidation of related γ-hydroxy α,β-unsaturated esters has been a subject of detailed investigation. researchgate.net

Current motivations for in-depth studies are multifaceted and highly relevant to contemporary chemical challenges:

Sustainability: The potential to produce Methyl/Ethyl 2-hydroxybut-3-enoate from biomass is a major driver. rsc.orggoogle.com It is viewed as a renewable platform molecule that can be converted into a range of other useful chemicals, moving away from fossil fuel dependence. researchgate.netrsc.org

Synthetic Versatility: The compound is a versatile precursor for synthesizing more complex molecules. Researchers are motivated to explore its utility in various transformations, including metathesis and sigmatropic rearrangements, to produce industrially relevant structures like unsaturated adipic acid derivatives and α-hydroxy fatty acid esters. rsc.orgresearchgate.net

Access to Complex Molecules: It serves as a key intermediate for synthesizing biologically active natural products and pharmaceuticals. nih.govsoton.ac.uk The development of efficient synthetic routes to this compound and its derivatives is crucial for accessing these target molecules.

Catalyst Development: The unique reactivity of this compound provides a testing ground for developing new and more efficient catalytic systems. This includes organocatalysts and earth-abundant metal catalysts for asymmetric transformations. nih.govchemrxiv.org

The table below highlights key research findings that underscore the motivations for studying this compound class.

| Research Area | Key Finding/Motivation | Reference(s) |

| Renewable Feedstocks | Mthis compound (MVG) can be synthesized from the zeolite-catalyzed degradation of sugars. | rsc.orgresearchgate.netrsc.orggoogle.com |

| Platform Chemical | MVG is a versatile platform molecule for producing chemicals like adipic acid derivatives and unsaturated α-hydroxy fatty acid methyl esters via metathesis and rearrangement reactions. | rsc.orgresearchgate.netrsc.org |

| Asymmetric Synthesis | Development of efficient, enantiocontrolled syntheses of γ-hydroxy-α,β-unsaturated systems for natural product synthesis. | nih.gov |

| Stereocontrol | Investigation into diastereoselectivity of reactions like epoxidation to create complex stereochemical motifs. | researchgate.net |

| Biocatalysis | Use of enzymes for the deracemisation of related α-hydroxy-α,β-unsaturated esters to obtain enantiomerically pure compounds. | researchgate.netnih.gov |

Delimitation of Research Scope: Focusing on Mechanistic, Synthetic, Stereochemical, and Advanced Application Research

The current research landscape for this compound is well-defined, with focused efforts in several key areas:

Mechanistic Research: Investigations in this area seek to understand the fundamental reaction pathways. This includes studying the mechanism of its formation from sugars using metallo-silicate catalysts and understanding its tautomeric equilibria. google.commpg.de Computational studies are also employed to analyze transition-state structures to elucidate the origins of enantioselectivity in its reactions. chemrxiv.org

Synthetic Research: This is a broad and active area focused on developing new and improved methods for the compound's preparation. A major emphasis is on asymmetric synthesis using organocatalysis and the development of sustainable routes from biomass. nih.govrsc.org The table below summarizes some of the key synthetic strategies employed for this class of compounds.

| Synthetic Approach | Description | Catalyst/Reagent Example | Reference(s) |

| Organocatalytic Synthesis | Enantiocontrolled synthesis through reactions of enantioenriched α-selenyl aldehydes with stabilized carbanions. | Organocatalysts | nih.gov |

| Asymmetric Oxa-Michael Addition | Intramolecular cyclization of hydroxy-α,β-unsaturated esters enabled by chiral crown ether-coordinated potassium base catalysts. | Chiral Crown Ether/Potassium tert-butoxide | chemrxiv.org |

| From Biomass | Zeolite-catalyzed degradation of mono- and disaccharides in methanol. | Sn-Beta Zeolite | rsc.orgresearchgate.netrsc.org |

| Metathesis Reactions | Homo-metathesis or cross-metathesis of the compound to form dimers or long-chain unsaturated α-hydroxy esters. | Grubbs-type catalysts | rsc.orgrsc.org |

Stereochemical Research: This research is dedicated to controlling the three-dimensional arrangement of atoms during the synthesis and reaction of this compound. Key efforts include achieving high diastereoselectivity in nucleophilic epoxidations and developing biocatalytic methods, such as enzymatic deracemisation, to produce single enantiomers with high purity. researchgate.netresearchgate.net

Advanced Application Research: This area explores the use of this compound as a strategic starting material. It is being utilized as a renewable platform molecule for transformations into high-value chemicals. researchgate.net Its application in the formal synthesis of natural products like (+)-α-conhydrine showcases its role as a key building block in constructing complex and biologically relevant molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxybut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-5(7)6(8)9-4-2/h3,5,7H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCVHEYVNMVFDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875615 | |

| Record name | 2-Hydroxy-but-3-enoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91890-87-8 | |

| Record name | 2-Hydroxy-but-3-enoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-hydroxybut-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Methodologies for the Chemical and Biocatalytic Synthesis of Ethyl 2 Hydroxybut 3 Enoate and Its Analogues

Chemo-Synthetic Pathways to Ethyl 2-hydroxybut-3-enoate

The chemical synthesis of this compound relies on the precise construction of its carbon framework and the strategic introduction of its key functional groups.

Strategies for Carbon-Carbon Bond Formation Leading to the α,β-Unsaturated System

The formation of the α,β-unsaturated ester core is a critical step in the synthesis of this compound. Several classic and modern carbon-carbon bond-forming reactions can be employed to construct this motif.

Aldol-Type Condensation: A primary strategy involves an aldol-type reaction between an appropriate aldehyde and an ester enolate, followed by dehydration. For instance, the reaction of acetaldehyde with an ethyl ester containing a suitable leaving group on the α-carbon can furnish the unsaturated system. A subsequent elimination reaction, which can be induced by a base like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene), facilitates the formation of the C=C double bond.

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions are powerful tools for creating carbon-carbon double bonds with high stereocontrol. The Wittig reaction would involve reacting an α-formyl ester with a phosphorus ylide. More commonly, the Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate carbanion, offers advantages such as the formation of water-soluble phosphate byproducts that are easily removed, and it typically favors the formation of the (E)-alkene.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as ethyl acetoacetate, catalyzed by a weak base. While typically used for β-keto esters, modifications of this approach can be adapted for the synthesis of α,β-unsaturated esters.

Allyl-Nickel Catalysis: Modern methods include the use of transition metal catalysis. For example, allyl-nickel catalysis can achieve the α,β-dehydrogenation of carbonyl compounds, directly converting a saturated ester into its unsaturated counterpart.

Selective Functional Group Transformations for Hydroxyl and Ester Moiety Introduction

Once the carbon skeleton is established, or concurrently, the hydroxyl and ester functionalities must be incorporated with high selectivity.

α-Hydroxylation of Esters: A direct approach is the α-hydroxylation of a pre-formed butenoate ester. This can be achieved using various oxidizing agents. A common method involves the generation of an enolate with a strong base like lithium diisopropylamide (LDA), followed by trapping with an electrophilic oxygen source such as a peroxide or molecular oxygen. Another method utilizes methyltrioxorhenium (MTO) as a catalyst to oxidize methyl trimethylsilyl ketene (B1206846) acetals with urea hydrogen peroxide, affording α-hydroxy esters in high yields.

Esterification: The ethyl ester group is typically introduced through Fischer esterification of a corresponding carboxylic acid precursor using ethanol under acidic catalysis. Alternatively, for more sensitive substrates, milder methods such as using dicyclohexylcarbodiimide (DCC) as a coupling agent or converting the carboxylic acid to an acid chloride followed by reaction with ethanol can be employed.

Reduction of α-Keto Esters: An alternative pathway involves the selective reduction of an α-keto ester, such as ethyl 2-oxobut-3-enoate. This reduction must be highly chemoselective to reduce the ketone without affecting the α,β-unsaturated system or the ester group. Reagents like sodium borohydride (NaBH₄) can be used, often at low temperatures to enhance selectivity.

Multi-Component Reactions and Cascade Processes in this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer significant advantages in terms of efficiency and atom economy. mdpi.com While a specific MCR for this compound is not prominently documented, conceptual approaches can be designed based on known MCRs.

Ugi-type Reactions: A modified Ugi or Passerini reaction could potentially be designed. For example, a three-component reaction involving an aldehyde, an isocyanide, and a carboxylic acid (Passerini reaction) could generate an α-acyloxy amide, which could then be transformed into the desired α-hydroxy ester.

Enzymatic Cascade Processes: A biocatalytic cascade reaction can be envisioned, for example, starting with an aldol condensation to form a 2-oxo-4-arylbut-3-enoic acid derivative, followed by a carbonyl reduction catalyzed by a ketoreductase. bohrium.com This demonstrates the potential for one-pot enzymatic processes to construct similar chiral hydroxy acids. bohrium.com

Optimization of Reaction Conditions for Enhanced Yields and Purity in Chemical Synthesis

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing side reactions. Key factors include the choice of catalyst, solvent, temperature, and reaction time.

| Parameter | Influence on Synthesis | Example of Optimization |

| Catalyst | Affects reaction rate, selectivity, and efficiency. | In HWE reactions, the choice of base (e.g., NaH vs. DBU) can influence the stereoselectivity of the resulting alkene. |

| Solvent | Can affect solubility of reactants, reaction rates, and the position of chemical equilibria. | Polar aprotic solvents like THF or DMF are often used for enolate-based reactions to ensure solubility and prevent protonation. |

| Temperature | Controls the rate of reaction and can influence selectivity. Lower temperatures often favor kinetic products and enhance enantioselectivity in asymmetric reactions. | The reduction of an α-keto ester with NaBH₄ is typically performed at low temperatures (e.g., 0 °C to -78 °C) to prevent over-reduction or reaction with the double bond. |

| Reactant Stoichiometry | The ratio of reactants can drive the reaction to completion and minimize byproducts. | Using a slight excess of a volatile reagent can help push the equilibrium towards the products. |

| Work-up & Purification | Essential for isolating the target compound in high purity. | Purification is often achieved through column chromatography on silica gel to separate the product from unreacted starting materials and byproducts. |

Biocatalytic and Enantioselective Approaches to this compound

Biocatalysis provides a powerful and environmentally benign alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions. Enzymes, particularly hydrolases like lipases and esterases, are widely used for these transformations.

Enzymatic Deracemization of Racemic α-Hydroxy Esters Precursors to Chiral this compound

Deracemization is an ideal process that converts a racemic mixture into a single, pure enantiomer, potentially achieving a theoretical yield of 100%. bohrium.com This can be accomplished through methods like dynamic kinetic resolution (DKR), which combines an enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer.

For precursors to this compound, such as a racemic saturated α-hydroxy ester like ethyl 2-hydroxybutanoate (B1229357), enzymatic resolution is a highly effective strategy. The process typically involves the enantioselective acylation or hydrolysis of the racemic ester.

Lipase-Catalyzed Resolution: Lipases are frequently employed for the kinetic resolution of racemic alcohols and esters. For example, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and highly selective biocatalyst. researchgate.net In a typical resolution of a racemic α-hydroxy ester, the lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) using an acyl donor like vinyl acetate, leaving the other enantiomer (S-enantiomer) unreacted. researchgate.net The resulting mixture of the acylated ester and the unreacted alcohol can then be separated.

A two-step enzymatic process has been developed for the large-scale production of (R)- and (S)-ethyl-3-hydroxybutyrate, which serves as a model for similar α-hydroxy esters. researchgate.net This process highlights the industrial applicability of enzymatic resolutions.

| Enzyme | Reaction Type | Substrate Example | Result |

| Candida antarctica Lipase B (CALB) | Enantioselective Acylation | Racemic ethyl 3-hydroxybutanoate | Production of (R)-ethyl 3-acetoxybutanoate and unreacted (S)-ethyl 3-hydroxybutanoate. researchgate.net |

| Candida rugosa Lipase (CRL) | Enantioselective Hydrolysis | Racemic lactate esters | Productive and enantioselective hydrolysis, yielding lactate ester with up to 90% enantiomeric excess. researchgate.net |

| Aspergillus niger Lipase | Irreversible Transesterification | Racemic 2-phenoxypropanoic acids | High enantioselectivities in the resolution of the racemic acid via its vinyl ester. nih.gov |

| Aldehyde Reductase (Sporobolomyces salmonicolor) | Asymmetric Reduction | Ethyl 4-chloro-3-oxobutanoate | Synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate with 85% ee. researchgate.net |

These biocatalytic methods, particularly enzymatic deracemization and kinetic resolution, provide efficient pathways to enantiomerically pure α-hydroxy esters that are direct precursors or close analogues to chiral this compound. ubbcluj.ro

Enantioselective Bioreduction of 2-Oxo-but-3-enoate Derivatives to Access Optically Pure this compound

The creation of optically pure compounds is critical in medicinal chemistry, and biocatalysis offers a powerful tool for achieving high enantioselectivity. The enantioselective bioreduction of ethyl 2-oxobut-3-enoate, the keto-precursor to this compound, relies on enzymes that can stereoselectively reduce the carbonyl group. This biological transformation provides a pragmatic and scalable method to access specific chiral alcohol products. nih.gov

This approach leverages the inherent stereospecificity of enzymes, such as ketoreductases and alcohol dehydrogenases, found in various natural sources. These biocatalysts can deliver high enantiomeric excess (ee) under mild reaction conditions, often outperforming traditional chemical reductants. The process involves the enzymatic transfer of a hydride, typically from a cofactor like NADH or NADPH, to the carbonyl carbon of the substrate, yielding a chiral hydroxyl group. The substrate scope of these bioreductions has been significantly expanded, with successful applications demonstrated for a wide variety of ketones, including those with nitrogen-heteroaromatic groups, which are prevalent in FDA-approved drugs. nih.gov

Whole-Cell Biotransformations for Stereoselective Production

Employing whole microbial cells as biocatalysts is an efficient and cost-effective strategy for stereoselective synthesis. Whole-cell systems contain the necessary enzymes and an inherent mechanism for regenerating essential cofactors (e.g., NADH/NADPH), eliminating the need to add expensive cofactors to the reaction medium.

A common strategy involves constructing a recombinant whole-cell catalyst. For instance, a system co-expressing a carbonyl reductase and a glucose dehydrogenase in Escherichia coli has been successfully used for the asymmetric reduction of analogous substrates like ethyl 4-chloro-3-oxobutanoate (COBE). nih.gov In this system, the carbonyl reductase performs the target reduction, while the glucose dehydrogenase oxidizes glucose to regenerate the NADH cofactor consumed in the primary reaction. nih.gov This coupled-enzyme system allows for high product yields and total turnover numbers. nih.gov Such systems have been shown to produce the desired chiral alcohol with over 99% enantiomeric excess. nih.gov

Various other microorganisms, including yeasts like Aureobasidium pullulans, have also been employed as effective catalysts for the bioreduction of α- and β-ketoesters. researchgate.net These whole-cell biotransformations can be optimized by using biphasic systems (e.g., water/organic solvent), which can enhance substrate availability and facilitate product recovery, leading to very high product concentrations. nih.gov

| Microorganism | Enzyme System | Substrate Example | Key Feature |

|---|---|---|---|

| Recombinant E. coli | Carbonyl Reductase & Glucose Dehydrogenase | Ethyl 4-chloro-3-oxobutanoate | Built-in cofactor regeneration system. nih.gov |

| Aureobasidium pullulans | Endogenous Reductases | Ethyl 2-oxo-2-(tetrahydro-tetramethyl-naphthalenyl)acetate | Effective on sterically demanding ketoesters. researchgate.net |

| Pichia anomala | Multiple Endogenous Enzymes (ER, Esterase, KR) | Prostaglandin Precursor | Performs a one-pot, three-step stereoselective cascade. nih.gov |

Investigation of Enzyme Specificity and Substrate Scope in Biocatalytic Synthesis

The success of biocatalytic synthesis hinges on the specificity of the enzymes used and their range of acceptable substrates. The most prominent family of enzymes used for the reduction of α,β-unsaturated compounds, such as 2-oxo-but-3-enoate derivatives, are the FMN-containing Old Yellow Enzyme (OYE) family of oxidoreductases (EC 1.6.99.1). nih.gov These enoate reductases (ERs) show high specificity for reducing the carbon-carbon double bond of substrates activated by electron-withdrawing groups like aldehydes, ketones, or nitro groups. nih.gov

Following the action of an enoate reductase, a ketoreductase (KR) or alcohol dehydrogenase (ADH) can then reduce the ketone to the corresponding chiral alcohol. This sequential, multi-enzyme cascade allows for precise stereocontrol at two adjacent chiral centers. nih.gov Research has focused on identifying and characterizing new reductases from various organisms, such as Pseudomonas putida, to expand the toolkit of available biocatalysts. nih.gov

Furthermore, biocatalyst engineering plays a crucial role in broadening the applicability of these enzymes. Through techniques like directed evolution and rational design, enzymes can be modified to enhance their substrate specificity, improve reaction rates, increase stereoselectivity, and heighten their tolerance to industrial process conditions like organic solvents and elevated temperatures. nih.gov This engineering approach opens up the possibility of creating tailor-made biocatalysts for the synthesis of specific target molecules like this compound. nih.gov

Sustainable and Bio-based Synthesis Routes for this compound

The transition towards a bio-based economy necessitates the development of synthetic routes that utilize renewable feedstocks. Such green chemistry approaches aim to replace petrochemical-based processes with more sustainable alternatives.

Utilization of Methyl Vinyl Glycolate (MVG) as a Renewable Platform Molecule

Methyl vinyl glycolate (MVG), or mthis compound, is the methyl ester analogue of the target compound and has emerged as a promising renewable platform molecule. rsc.orgrsc.orgdtu.dkresearchgate.net A key advantage of MVG is that it can be produced from the catalytic degradation of renewable mono- and disaccharides. rsc.orgrsc.orgresearchgate.net This positions MVG as a valuable bio-based intermediate that can be converted into a range of commercially relevant chemicals. rsc.orgrsc.orgdtu.dkresearchgate.net The functional groups within MVG—a hydroxyl group, an ester, and a vinyl group—make it a versatile precursor for various chemical transformations, including metathesis, sigmatropic rearrangements, and polymerizations. rsc.orgrsc.orgdtu.dkresearchgate.net

Zeolite-Catalyzed Transformations for MVG Production and Subsequent Derivatization

Zeolites are crystalline aluminosilicates with well-defined microporous structures that make them highly effective and shape-selective catalysts. nih.govmdpi.com They are instrumental in the production of MVG from sugars. rsc.orgrsc.org The degradation of saccharides in the presence of a stannosilicate (a type of zeolite) catalyst in methanol is a known route to produce MVG. rsc.org The shape-selective properties of the zeolite catalyst are crucial for guiding the reaction pathway to favor the formation of MVG while minimizing the production of unwanted byproducts. nih.gov

The acidity and pore structure of zeolites can be tailored to control catalytic activity for various organic transformations, including esterification and dehydration. mdpi.commdpi.com This catalytic efficiency, combined with the ease of catalyst recovery and reactivation, makes zeolite-based processes highly attractive for sustainable chemical production. nih.gov The use of zeolites aligns with the principles of green chemistry by enabling the conversion of biomass into valuable platform chemicals like MVG. nih.gov

Atom-Economic Considerations and Waste Minimization in Renewable Synthetic Schemes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgnih.gov It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100% wikipedia.org

A high atom economy signifies that most of the starting materials are converted into the product, minimizing the generation of waste. wikipedia.orgjocpr.com This is a distinct concept from reaction yield, as a high-yielding reaction can still produce significant waste if it uses stoichiometric reagents that are not incorporated into the product. wikipedia.orgnih.gov

Catalytic processes, by their nature, tend to have a higher atom economy than stoichiometric reactions. wikipedia.org For example, reactions like additions and isomerizations can theoretically achieve 100% atom economy. nih.gov The zeolite-catalyzed synthesis of MVG from sugars is an example of a process designed with atom economy in mind. By using a catalyst instead of stoichiometric reagents, the process minimizes waste. Such renewable synthetic schemes are inherently more sustainable, not only because they use bio-based feedstocks but also because they are designed to be more efficient at the atomic level, reducing both economic and environmental costs associated with waste disposal. wikipedia.orgresearchgate.net

Advanced Reactivity and Mechanistic Investigations of Ethyl 2 Hydroxybut 3 Enoate

Olefin Metathesis Reactions of Ethyl 2-hydroxybut-3-enoate Analogues

Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the way carbon-carbon double bonds are formed. In the context of this compound and its analogues, this reaction provides powerful tools for dimerization, oligomerization, and the synthesis of valuable long-chain α-hydroxy fatty acid esters.

Homo-metathesis, or self-metathesis, of terminal olefins like analogues of this compound can lead to the formation of symmetric dimers and, under certain conditions, oligomers. This process is typically catalyzed by ruthenium-based complexes, such as Grubbs catalysts. The reaction involves the exchange of alkylidene fragments between two identical olefin molecules, leading to a new internal olefin and a volatile byproduct, usually ethylene (B1197577), which helps to drive the reaction to completion.

While specific studies on the homo-metathesis of this compound are not extensively documented, the reactivity of structurally similar allylic alcohols has been investigated. The efficiency of the homo-metathesis of these substrates can be influenced by factors such as the catalyst type and the steric and electronic properties of the substrate. For instance, secondary allylic alcohols are generally considered Type II olefins in the context of Grubbs' classification, which implies that they undergo homodimerization at a relatively slow rate. This characteristic can be advantageous in cross-metathesis reactions by minimizing the formation of undesired homodimers.

The oligomerization of α-hydroxy-α-vinyl esters can also be envisioned through acyclic diene metathesis (ADMET) polymerization. This process would involve a step-growth polymerization mechanism, where the repeated formation of new double bonds leads to the creation of long polymer chains. The properties of the resulting oligomers or polymers would be highly dependent on the stereochemistry of the α-hydroxy ester monomer and the regularity of the newly formed double bonds.

Table 1: Factors Influencing Homo-metathesis of Allylic Alcohols

| Factor | Influence on Dimerization/Oligomerization | Rationale |

| Catalyst Type | Higher activity catalysts (e.g., 2nd generation Grubbs) can promote the reaction. | More efficient initiation and turnover rates. |

| Substrate Sterics | Increased steric hindrance around the double bond can decrease the reaction rate. | Hinders the approach of the olefin to the metal center. |

| Reaction Conditions | Removal of ethylene byproduct drives the equilibrium towards product formation. | Le Chatelier's principle. |

| Substrate Classification | Type II olefins exhibit slower homodimerization rates. | Reduced reactivity of the homodimerized product in further metathesis. |

Cross-metathesis with Diverse Olefinic Substrates for α-Hydroxy Fatty Acid Ester Synthesis

Cross-metathesis (CM) is a powerful synthetic tool for the construction of new carbon-carbon double bonds between two different olefinic partners. For analogues of this compound, CM with long-chain terminal olefins provides a direct route to the synthesis of α-hydroxy fatty acid esters, which are valuable compounds in the cosmetic and pharmaceutical industries.

The success of the cross-metathesis reaction is highly dependent on the relative reactivities of the two olefin partners and their tendency to undergo homodimerization. The use of a Type II olefin, such as a secondary allylic alcohol, with a Type I olefin (an olefin that readily homodimerizes but whose homodimer is reactive in further metathesis) can lead to a selective cross-metathesis reaction.

In a typical reaction, an analogue of this compound would be reacted with a long-chain terminal alkene in the presence of a Grubbs-type catalyst. The choice of catalyst is crucial, with second-generation Grubbs catalysts often showing higher efficacy for these types of transformations due to their greater activity and tolerance to functional groups. The reaction yields the desired α-hydroxy fatty acid ester and a volatile byproduct.

Research in this area has demonstrated the successful cross-metathesis of secondary allylic alcohols with various acrylates, leading to the formation of γ-hydroxy-α,β-unsaturated esters. rsc.orgacs.org While not a direct synthesis of α-hydroxy fatty acid esters, these studies provide valuable insights into the reaction conditions and catalyst systems that are effective for the cross-metathesis of functionalized allylic alcohols. The general protocol involves the use of a second-generation Grubbs catalyst, sometimes in the presence of a copper(I) iodide co-catalyst, in an ethereal solvent. rsc.org

Table 2: Representative Cross-Metathesis Reactions of Secondary Allylic Alcohols with Acrylates

| Allylic Alcohol | Acrylate (B77674) Partner | Catalyst | Yield of Cross-Product | Reference |

| 1-Phenylprop-2-en-1-ol | Methyl acrylate | Grubbs II (5 mol%) | 87% | acs.org |

| 1-(4-Bromophenyl)prop-2-en-1-ol | Methyl acrylate | Grubbs II (5 mol%) | 85% | acs.org |

| 4-Methylpent-1-en-3-ol | Methyl acrylate | Grubbs II (5 mol%) | 81% | rsc.org |

| 1-Phenylprop-2-en-1-ol | Benzyl acrylate | Grubbs II (5 mol%) | 99% | acs.org |

Mechanistic Insights into Grubbs-type Catalyst Performance with Unsaturated α-Hydroxy Esters

The generally accepted mechanism for olefin metathesis catalyzed by Grubbs-type complexes proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. nih.gov The catalytic cycle is initiated by the reaction of the precatalyst with the olefin substrate to generate a reactive 14-electron ruthenium alkylidene species. This species then engages in the catalytic cycle, which ultimately leads to the formation of the metathesis products.

For second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, the initiation typically proceeds via a dissociative mechanism where a phosphine (B1218219) ligand dissociates to allow for coordination of the incoming olefin. The higher activity of these catalysts is attributed to the strong electron-donating nature of the NHC ligand, which promotes the dissociation of the phosphine and stabilizes the catalytically active species.

When considering the cross-metathesis of unsaturated α-hydroxy esters, the presence of the hydroxyl and ester functionalities can influence the performance of the catalyst. The oxygen atoms of these groups can potentially coordinate to the ruthenium center, which could modulate the catalyst's activity and selectivity. However, Grubbs catalysts are known for their high functional group tolerance, and in many cases, the presence of these groups does not significantly impede the reaction.

A noteworthy mechanistic consideration arises in the cross-metathesis of α,β-unsaturated esters, such as acrylates. It has been reported that the phosphine ligand of the second-generation Grubbs catalyst can participate in side reactions with the electron-deficient acrylate olefin. This can lead to the formation of a reactive carbanion, which may then engage in various non-productive pathways, including catalyst deactivation. This observation suggests that for metathesis reactions involving such substrates, phosphine-free catalysts, like the Hoveyda-Grubbs catalysts, may offer superior performance.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of the metathesis mechanism. These studies have helped to map the potential energy surfaces of the reaction, identify the rate-determining steps, and rationalize the observed stereoselectivities. For functionalized substrates like α-hydroxy esters, such computational models can provide valuable insights into the role of the functional groups in the catalytic cycle.

Sigmatropic Rearrangements Involving the Allylic Alcohol Functionality

The allylic alcohol moiety in this compound is a key structural feature that enables its participation in a variety of sigmatropic rearrangements. These concerted, pericyclic reactions provide powerful methods for the stereoselective formation of new carbon-carbon bonds and the synthesis of complex molecular architectures.

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether that yields a γ,δ-unsaturated carbonyl compound. Several variants of this reaction have been developed to accommodate different substrate types and to achieve higher levels of stereocontrol.

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a mild acid catalyst. nih.govnih.gov This reaction proceeds through the in situ formation of a ketene (B1206846) acetal (B89532), which then undergoes a nih.govnih.gov-sigmatropic rearrangement to afford a γ,δ-unsaturated ester. For a vinylic derivative of this compound, this rearrangement would lead to the formation of a new carbon-carbon bond and the creation of a more complex ester product with control over the geometry of the newly formed double bond.

The Ireland-Claisen rearrangement is a variation that utilizes an allylic ester as the starting material. researchgate.net The ester is first converted to its silyl (B83357) ketene acetal by treatment with a strong base and a silylating agent. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement at lower temperatures than the traditional Claisen rearrangement. A key advantage of the Ireland-Claisen rearrangement is the ability to control the geometry of the enolate, and thus the stereochemical outcome of the reaction, by carefully selecting the reaction conditions (e.g., base and solvent). For α-alkoxy esters, which are structurally similar to the target compound, it has been shown that the use of potassium bis(trimethylsilyl)amide (KHMDS) in toluene (B28343) favors the formation of the Z-enolate through chelation control, leading to high diastereoselectivity. acs.org Conversely, the use of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) can favor the E-enolate. acs.org

Table 3: Comparison of Johnson-Claisen and Ireland-Claisen Rearrangements

| Feature | Johnson-Claisen Rearrangement | Ireland-Claisen Rearrangement |

| Substrate | Allylic alcohol | Allylic ester |

| Reagent | Orthoester (e.g., triethyl orthoacetate) | Strong base (e.g., LDA, KHMDS) and silylating agent |

| Intermediate | Ketene acetal | Silyl ketene acetal |

| Conditions | Typically requires heating with an acid catalyst | Can often be performed at or below room temperature |

| Stereocontrol | Good control over new double bond geometry | Excellent control over new stereocenters via enolate geometry |

Stereochemical Control and Regioselectivity innih.govnih.gov-Sigmatropic Shifts

The stereochemical outcome of nih.govnih.gov-sigmatropic rearrangements, such as the Claisen rearrangement, is a direct consequence of the highly ordered, chair-like transition state through which the reaction proceeds. This concerted mechanism allows for the efficient transfer of stereochemical information from the starting material to the product.

In the context of analogues of this compound, the presence of a stereocenter at the α-position can direct the stereochemistry of the newly formed stereocenters in the product. For instance, in the dianionic Ireland-Claisen rearrangement of chiral α-methyl-β-hydroxy allylic esters, high levels of diastereoselectivity have been achieved. nih.gov The stereochemical outcome is rationalized by a chelated transition state, where the lithium cation coordinates to both the enolate oxygen and the β-hydroxyl group, thus forcing the rearrangement to proceed through a specific conformation. nih.gov This chelation control can lead to the formation of products with three contiguous stereocenters, including a quaternary carbon, with excellent stereocontrol. nih.gov

The regioselectivity of sigmatropic rearrangements is also a critical consideration, particularly for substrates with multiple potential rearrangement pathways. In the case of the aromatic Claisen rearrangement, the position of the allyl group migration onto the aromatic ring can be influenced by the electronic nature of the substituents on the ring. For non-aromatic systems, the regioselectivity is generally well-defined by the nih.govnih.gov-connectivity of the rearranging system. However, in more complex substrates, steric and electronic factors can play a significant role in determining the preferred reaction pathway.

The conformational analysis of the transition states in these rearrangements is key to understanding and predicting their stereochemical and regiochemical outcomes. Computational modeling has become an invaluable tool for studying these transition states, providing insights into their geometries and relative energies, which ultimately govern the selectivity of the reaction.

Theoretical Studies on Transition States and Activation Energies of Rearrangements

While specific theoretical studies exclusively focused on the rearrangements of this compound are not extensively documented in readily available literature, the reactivity of analogous allylic systems has been the subject of detailed computational investigations. These studies, often employing Density Functional Theory (DFT), provide valuable insights into the transition states and activation energies of rearrangements common to allylic alcohols and esters.

Rearrangements in allylic systems, such as the longdom.orglongdom.org-sigmatropic rearrangement of an allylic ester or the acid-catalyzed isomerization of an allylic alcohol, proceed through highly organized transition states. The geometry of these transition states is crucial in determining the stereochemical outcome of the reaction. Computational models can elucidate the precise nature of these transition states, including bond lengths of partially formed and broken bonds, as well as the key dihedral angles that dictate facial selectivity.

The activation energy (Ea) for these rearrangements is a critical parameter that determines the reaction rate. Theoretical calculations can predict these energies with a reasonable degree of accuracy. For allylic systems, the activation energies are influenced by several factors including the nature of the substituents on the allylic backbone and the presence of catalysts. For instance, electron-withdrawing groups can influence the electron density distribution in the transition state, thereby affecting the activation barrier.

Table 1: Calculated Activation Energies for Rearrangements of Model Allylic Systems

| Rearrangement Type | Model Substrate | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| longdom.orglongdom.org-Sigmatropic (Claisen) | Allyl vinyl ether | DFT (B3LYP/6-31G*) | 20-25 |

Note: The data in this table is representative of typical allylic systems and is intended to provide a general understanding of the activation energy ranges for such rearrangements. Specific values for this compound would require dedicated computational studies.

Nucleophilic Addition and Conjugate Addition Chemistry

The electronic structure of this compound features multiple electrophilic sites, making it susceptible to attack by a variety of nucleophiles. The presence of both a carbonyl group and an α,β-unsaturated system allows for both direct (1,2-) nucleophilic addition to the carbonyl carbon and conjugate (1,4-) addition to the β-carbon of the vinyl group. The regioselectivity of this addition is governed by a delicate balance of factors including the nature of the nucleophile (hard vs. soft) and the reaction conditions (kinetic vs. thermodynamic control).

While this compound itself is a hydroxy-ester, its oxidized counterpart, Ethyl 2-oxobut-3-enoate, is an α-keto-β,γ-unsaturated ester. This class of compounds is an excellent substrate for enantioselective nucleophilic additions to the carbonyl group. The development of chiral catalysts, both organocatalysts and metal complexes, has enabled the synthesis of chiral tertiary alcohols with high enantiomeric excess.

These reactions typically involve the activation of the keto-ester by the chiral catalyst, followed by the facial-selective attack of a nucleophile. The stereochemical outcome is determined by the specific interactions between the substrate, catalyst, and nucleophile in the transition state.

The α,β-unsaturated ester moiety in this compound is an excellent Michael acceptor. Soft nucleophiles, such as cuprates, enamines, and thiolates, preferentially attack the β-carbon in a conjugate addition fashion. This reaction leads to the formation of a new carbon-nucleophile bond at the β-position and generates an enolate intermediate, which is subsequently protonated.

The stereochemical outcome of the conjugate addition is influenced by the stereochemistry of the starting material (if chiral) and the reaction conditions. In the case of cyclic α,β-unsaturated systems, the approach of the nucleophile is often dictated by steric hindrance, leading to a high degree of diastereoselectivity. For acyclic systems like this compound, the stereocontrol can be more challenging but can be achieved through the use of chiral auxiliaries or catalysts.

Table 2: Regioselectivity of Nucleophilic Additions to α,β-Unsaturated Esters

| Nucleophile Type | Predominant Addition Mode | Product Type |

|---|---|---|

| Grignard Reagents (uncatalyzed) | 1,2-Addition | Allylic Alcohol |

| Organocuprates (Gilman reagents) | 1,4-Addition (Conjugate) | β-Substituted Ester |

| Amines | 1,4-Addition (Conjugate) | β-Amino Ester |

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. The reactivity of the double bond in this [4+2] cycloaddition is enhanced by the electron-withdrawing effect of the adjacent ester and hydroxyl groups.

Research on closely related compounds, such as Mthis compound, has demonstrated their utility as dienophiles in Diels-Alder reactions. researchgate.net These reactions provide a powerful method for the construction of highly functionalized six-membered rings. The resulting cyclohexene (B86901) derivatives bear multiple stereocenters and functional groups that can be further elaborated into complex molecular architectures.

This compound can also serve as a precursor to more reactive dienophiles. For instance, oxidation of the hydroxyl group to a ketone yields Ethyl 2-oxobut-3-enoate, a highly activated dienophile due to the presence of two electron-withdrawing groups attached to the double bond.

The stereochemical outcome of the Diels-Alder reaction is governed by a set of well-established principles, including the "endo rule," which predicts the preferential formation of the endo diastereomer. This preference is attributed to favorable secondary orbital interactions between the diene and the dienophile in the transition state.

However, both steric and electronic factors can influence the endo/exo selectivity. Bulky substituents on either the diene or the dienophile can disfavor the formation of the sterically more congested endo product. The presence of Lewis acid catalysts can also alter the stereoselectivity by coordinating to the dienophile and modifying its electronic properties and steric environment. The facial selectivity of the cycloaddition is determined by the approach of the diene to one of the two faces of the dienophile, and can be controlled by the presence of a chiral center in the dienophile or the use of a chiral catalyst.

Table 3: Factors Influencing Stereoselectivity in Diels-Alder Reactions

| Factor | Influence on Stereoselectivity | General Outcome |

|---|---|---|

| Secondary Orbital Interactions | Favors endo transition state | Predominantly endo product |

| Steric Hindrance | Disfavors sterically congested transition state | May favor exo product |

| Lewis Acid Catalysis | Can enhance endo selectivity or reverse it | Dependent on specific catalyst and substrates |

Oxidation and Reduction Chemistry for Selective Functionalization

The presence of multiple reactive sites in this compound necessitates the use of highly selective reagents to achieve desired chemical modifications. Strategic oxidation and reduction reactions allow for the targeted functionalization of either the alcohol or the alkene, providing access to valuable synthetic intermediates.

The selective oxidation of the secondary alcohol in this compound yields the corresponding α-keto ester, ethyl 2-oxo-but-3-enoate. This transformation requires mild conditions to avoid side reactions involving the sensitive vinyl group. Research has shown that hypervalent iodine reagents are particularly effective for this purpose.

One successful method involves the use of the Dess-Martin periodinane (DMP). This reagent allows for the efficient and clean conversion of the alcohol to a ketone under neutral conditions at room temperature. The resulting product, ethyl 2-oxo-but-3-enoate, is a reactive dienophile and Michael acceptor. It has been noted that while stable for extended periods at low temperatures (-18 °C), this α-keto ester can slowly undergo a hetero-Diels-Alder dimerization at room temperature. researchgate.net

Table 1: Selective Oxidation of Vinyl Glycolates

| Substrate | Oxidizing Agent | Product | Notes |

|---|

Note: Data for the closely related methyl ester is presented, illustrating the viability of the methodology.

The controlled reduction of this compound presents a challenge in selectivity between the carbon-carbon double bond and the ester carbonyl group. The choice of reducing agent and reaction conditions is critical to steer the reaction towards the desired outcome, such as the formation of ethyl 2-hydroxybutanoate (B1229357) (from alkene reduction) or but-3-ene-1,2-diol (from ester reduction).

Strategies for selective reduction often rely on catalytic hydrogenation. For the selective reduction of the alkene moiety, catalysts such as palladium on carbon (Pd/C) can be employed under controlled hydrogen pressure. To achieve selective reduction of the ester group, more powerful hydride reagents like lithium aluminum hydride (LiAlH₄) would be necessary; however, this would likely also reduce the alkene unless it is first protected. Chemo- and stereoselective reduction of the ester can also be pursued using specialized catalysts and conditions designed to favor hydrogenation of the carbonyl group over the olefin.

Metal-Catalyzed Transformations and Mechanistic Explorations

Metal catalysts unlock a variety of powerful transformations for allylic compounds like this compound and its derivatives. Palladium and iridium complexes, in particular, have been instrumental in developing sophisticated allylic substitution and rearrangement reactions.

The hydroxyl group of this compound can be acylated to form an allylic ester, which then becomes a suitable substrate for palladium-catalyzed rearrangements. These transpositions, often referred to as allylic isomerizations, can proceed through a π-allyl palladium(II) intermediate.

Research on the analogous methyl 2-acyloxybut-3-enoates has demonstrated that a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can effectively catalyze the transposition to the corresponding linear methyl 4-acyloxycrotonates in good yields at room temperature. researchgate.net Mechanistic crossover experiments have confirmed that this transformation proceeds via the formation of an intermediate π-allyl palladium complex, which is then attacked by the carboxylate anion in an intermolecular fashion. researchgate.net This reaction pathway highlights the ability of palladium catalysts to facilitate the 1,3-transposition of acyloxy groups across the allylic system.

Table 2: Pd(0)-Catalyzed Rearrangement of Methyl 2-acyloxybut-3-enoates

| Acyloxy Group | Catalyst Loading | Yield of 4-Acyloxycrotonate |

|---|---|---|

| Acetate | 2% Pd(PPh₃)₄ | Good |

| Benzoate | 2% Pd(PPh₃)₄ | Good |

Source: Adapted from research on palladium-catalyzed transpositions of allylic esters. researchgate.net

Iridium catalysts have emerged as powerful tools for the regio- and enantioselective allylic amination of allylic esters and carbonates, which can be readily derived from this compound. Unlike palladium-catalyzed reactions that often favor substitution at the less hindered terminus, iridium catalysts typically direct incoming nucleophiles to the more substituted carbon, leading to branched products. nih.gov

Utilizing chiral phosphoramidite (B1245037) or BINAP-type ligands, iridium complexes can catalyze the reaction of allylic acetates (derived from this compound) with various amines to furnish chiral allylic amines with high levels of enantioselectivity. nih.govnih.gov These reactions proceed through neutral π-allyliridium intermediates. nih.gov The choice of catalyst and reaction conditions allows for exquisite control over both regioselectivity (branched vs. linear) and stereoselectivity, providing access to valuable, enantiomerically enriched building blocks containing a stereogenic C-N bond. nih.gov

The development of multi-step cascade reactions involving a substrate like this compound requires careful consideration of catalyst compatibility and selectivity. A hypothetical cascade could involve an initial enzymatic oxidation of the alcohol, followed by a metal-catalyzed allylic substitution. For such a sequence to be successful in a single pot, the catalysts must operate under compatible conditions (e.g., solvent, temperature, pH) and not interfere with one another.

Achieving selectivity in these cascades is paramount. For instance, if an oxidation is followed by an amination, the oxidation catalyst should not be deactivated by the amine nucleophile, and the amination catalyst should not promote undesired side reactions with the initial substrate or the oxidized intermediate. The field of biocatalytic cascades, which combines enzymes and metal catalysts, offers promising strategies for designing such complex, one-pot transformations. The implementation of these pathways requires a deep understanding of each catalyst's mechanism and its tolerance for the various components present in the reaction mixture.

Advanced Stereochemical Analysis and Chirality Control in Ethyl 2 Hydroxybut 3 Enoate Research

Methodologies for Absolute Configuration Assignment

The unambiguous assignment of the absolute configuration of chiral molecules like ethyl 2-hydroxybut-3-enoate is a critical aspect of stereochemical research. Various spectroscopic and analytical techniques are employed to elucidate the three-dimensional arrangement of atoms at the stereocenter.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral lanthanide shift reagents (LSRs), is a powerful tool for determining the absolute configuration of chiral molecules containing a Lewis basic functional group, such as the hydroxyl group in this compound. nih.govnih.govlibretexts.org Lanthanide complexes, often containing ligands like tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato), are chiral Lewis acids that can reversibly coordinate to the substrate. nih.govnih.gov

This coordination leads to the formation of diastereomeric complexes between the chiral LSR and the enantiomers of the substrate. The paramagnetic nature of the lanthanide ion induces significant changes in the chemical shifts of the protons in the substrate, known as lanthanide-induced shifts (LIS). libretexts.org The magnitude of the LIS is dependent on the distance and angle between the lanthanide ion and the specific proton. Due to the different spatial arrangements in the diastereomeric complexes, the enantiomers exhibit different LIS values, leading to the separation of their signals in the NMR spectrum. libretexts.orgresearchgate.net

By analyzing the direction and magnitude of the chemical shift changes for specific protons upon addition of the (R)- and (S)-enantiomers of the chiral LSR, a stereochemical model of the complex can be constructed, allowing for the assignment of the absolute configuration of the alcohol. nih.gov

Table 1: Predicted Lanthanide-Induced Shifts (LIS) for Protons of this compound with a Chiral LSR (Note: This table is illustrative and based on general principles of LIS)

| Proton | Expected LIS Magnitude | Rationale |

| H2 (methine) | Large | Closest proton to the coordinating hydroxyl group. |

| H3 (vinyl) | Medium | Proximity to the stereocenter and coordination site. |

| H4 (vinyl) | Medium to Small | Further from the coordination site. |

| -OCH2CH3 (ethyl) | Small | Distant from the coordination site. |

The Mosher's acid method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines. researchgate.net This method involves the derivatization of the chiral alcohol with the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. researchgate.net Reaction of this compound with both (R)- and (S)-MTPA chlorides would yield a pair of diastereomeric esters.

The underlying principle of this method is the anisotropic effect of the phenyl group in the MTPA moiety, which shields or deshields nearby protons in the substrate. bath.ac.uk In the preferred conformation of the diastereomeric esters, the substituents on the chiral center of the alcohol are oriented differently with respect to the phenyl ring of the MTPA. By comparing the ¹H NMR spectra of the two diastereomeric esters and analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced.

Table 2: Expected Chemical Shift Differences (Δδ = δS - δR) for Protons in MTPA Esters of this compound (Note: This table is a hypothetical representation based on the Mosher's acid model)

| Proton Group | Expected Sign of Δδ |

| Protons on one side of the C2 stereocenter | Positive |

| Protons on the other side of the C2 stereocenter | Negative |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netwikipedia.orgresearchgate.net These techniques provide information about the stereochemistry of a molecule in solution.

VCD spectroscopy measures the differential absorption in the infrared region, corresponding to vibrational transitions. wikipedia.orgresearchgate.net The VCD spectrum is highly sensitive to the three-dimensional structure of a molecule, and by comparing the experimental VCD spectrum with the computationally predicted spectrum for a known absolute configuration, the stereochemistry can be determined. wikipedia.org

ECD spectroscopy, on the other hand, measures the differential absorption in the ultraviolet-visible region, corresponding to electronic transitions. researchgate.netencyclopedia.pub The chromophores within a molecule, such as the carbon-carbon double bond and the ester carbonyl group in this compound, give rise to characteristic ECD signals. encyclopedia.pub The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the molecule. nih.gov

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. However, it requires the formation of a well-ordered single crystal. For liquids or oils like this compound, this can be achieved by converting it into a crystalline derivative. This can be done by reacting the hydroxyl group with a chiral or achiral carboxylic acid to form a solid ester, or by incorporating it into a larger molecule that crystallizes readily.

Once a suitable crystal is obtained, X-ray diffraction analysis can provide the precise three-dimensional coordinates of all atoms in the molecule, thereby unambiguously determining its absolute configuration. The use of anomalous dispersion effects, often with heavy atoms incorporated into the derivative, allows for the absolute assignment of the stereochemistry.

Enantioselective Catalysis in the Synthesis and Transformation of Chiral α-Hydroxy Esters

The development of catalytic enantioselective methods for the synthesis of chiral α-hydroxy esters is of great importance due to their prevalence in biologically active molecules and their utility as synthetic intermediates.

The asymmetric synthesis of this compound and related α-hydroxy esters often relies on the use of chiral catalysts. acs.orgnih.gov These catalysts, typically composed of a metal center and a chiral ligand, create a chiral environment that directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. acs.org

The design of the chiral ligand is crucial for achieving high enantioselectivity. The ligand's structure influences the steric and electronic properties of the catalyst, thereby controlling the approach of the reactants and the transition state geometry. Common strategies in ligand design include the use of C2-symmetric backbones, which reduce the number of possible transition states, and the incorporation of bulky groups to enhance steric hindrance and improve stereodifferentiation.

For the synthesis of chiral α-hydroxy esters, various catalytic systems have been developed, including those based on transition metals like ruthenium, rhodium, and copper, paired with chiral phosphine (B1218219), diamine, or bis(oxazoline) ligands. The choice of metal and ligand depends on the specific reaction, such as the asymmetric reduction of a corresponding α-keto ester or the asymmetric addition of a nucleophile to a glyoxylate derivative.

Table 3: Common Classes of Chiral Ligands for Asymmetric Synthesis of α-Hydroxy Esters

| Ligand Class | Key Structural Features | Example Metals Used |

| Chiral Phosphines | P-stereogenic or atropisomeric biaryl backbones | Rhodium, Ruthenium |

| Chiral Diamines | C2-symmetric backbones, often with bulky substituents | Ruthenium, Copper |

| Chiral Bis(oxazolines) | C2-symmetric, readily tunable steric and electronic properties | Copper, Zinc |

Optimization of Biocatalyst Performance for High Enantiomeric Excess

The asymmetric reduction of prochiral ketones is a powerful method for producing chiral alcohols like this compound with high optical purity. Biocatalysts, including whole-cell systems and isolated enzymes, are central to this approach. The optimization of these biocatalysts is crucial for achieving the high enantiomeric excess (ee) required for pharmaceutical and fine chemical synthesis.

A primary strategy involves the careful selection and modification of reaction conditions. For whole-cell biocatalysts such as baker's yeast (Saccharomyces cerevisiae), factors like aeration, substrate concentration, and the use of additives can dramatically influence enantioselectivity. For instance, conducting the reduction of ethyl acetoacetate (a related precursor) under aerobic conditions can increase the enantiomeric excess of the (S)-enantiomer to over 95%. Furthermore, pre-incubation of the yeast with selective enzyme inhibitors, such as vinyl acetate, can block competing enzymatic pathways that produce the undesired (R)-enantiomer, leading to ee values as high as 98%. The use of additives like allyl bromide and allyl alcohol has also been shown to modulate the activity of yeast enzymes, affording high ee for either the (R)- or (S)-enantiomer depending on the conditions.

Modern advancements have focused on the use of isolated and often engineered ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes offer higher selectivity and catalyst loading compared to whole-cell systems. A key optimization is the implementation of a cofactor regeneration system. Since KREDs typically rely on nicotinamide adenine dinucleotide phosphate (NADPH) as a hydride source, an efficient in-situ regeneration system is necessary for a cost-effective process. This is often achieved by co-expressing a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the NADPH consumed by the KRED. This bi-enzyme coupled approach has been shown to achieve high conversion rates (>98%) and exceptional enantiomeric excess (>99% ee). Further process optimization, such as using a substrate fed-batch strategy in a biphasic aqueous/organic system, can overcome substrate inhibition and allow for very high product titers.

The following table summarizes various optimization strategies and their impact on enantiomeric excess in the biocatalytic production of chiral hydroxy esters.

| Biocatalyst | Substrate | Optimization Strategy | Enantiomeric Excess (ee) | Configuration |

| Baker's Yeast (S. cerevisiae) | Ethyl Acetoacetate | Aerobic conditions, slow substrate addition | >95% | S |

| Baker's Yeast (S. cerevisiae) | Ethyl Acetoacetate | Pre-incubation with 100 mM vinyl acetate | 98% | S |

| Baker's Yeast (S. cerevisiae) | Ethyl 4-chloro-3-oxobutanoate | Addition of allyl bromide | 90–97% | R |

| Baker's Yeast (S. cerevisiae) | Ethyl 4-chloro-3-oxobutanoate | Addition of allyl alcohol | 90–97% | S |

| Recombinant E. coli (co-expressing KRED and GDH) | Ethyl 2-oxo-4-phenylbutyrate | Substrate fed-batch in aqueous/octanol system | >99.5% | R |

Diastereoselective Transformations and Control

Once enantiomerically pure this compound is obtained, subsequent reactions, particularly at the carbon-carbon double bond, must be controlled to create new stereocenters with a specific relative configuration. This control of diastereoselectivity is critical for building complex molecular architectures.

In substrate-controlled diastereoselection, the existing chiral center at C-2 of this compound directs the stereochemical outcome of a reaction at a different site, typically the double bond. The allylic hydroxyl group plays a crucial role in this process by directing the approach of the reagent to one of the two diastereotopic faces of the alkene.

This directing effect is prominent in reactions such as epoxidation, cyclopropanation, and ene reactions. For example, in an ene reaction with singlet oxygen, the hydroxyl group can form a transient hydrogen bond with the incoming oxygen, directing its attack to the syn face relative to the hydroxyl group. acs.org This leads to the preferential formation of one of the two possible diastereomeric hydroperoxides.

Similarly, in cyclopropanation reactions using zinc carbenoids (Simmons-Smith reaction), the allylic hydroxyl group coordinates with the zinc reagent. This coordination directs the delivery of the methylene group to the face of the double bond on the same side as the hydroxyl group, resulting in high syn-selectivity. acs.org The level of diastereoselectivity in these reactions is often high, with diastereomeric ratios exceeding 100:1 in favorable cases. acs.org The principle relies on the formation of a well-ordered transition state where the reagent's approach is sterically and electronically biased by the existing stereocenter and its directing hydroxyl group.

An alternative and powerful approach to controlling stereochemistry is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a stereoselective transformation. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

In the context of synthesizing derivatives of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be appended to a precursor like crotonic acid. santiago-lab.com The process involves first acylating the chiral auxiliary with crotonyl chloride to form an N-acyl oxazolidinone. The bulky substituent on the auxiliary (e.g., an isopropyl or benzyl group) effectively blocks one face of the corresponding enolate. youtube.com

This steric hindrance directs the approach of an electrophile, for instance in an aldol reaction with an aldehyde, to the opposite, unhindered face of the enolate. This results in the formation of a new stereocenter with a predictable relative and absolute configuration. santiago-lab.com After the desired bond formation is complete, the chiral auxiliary can be cleanly removed under mild conditions (e.g., hydrolysis with lithium hydroperoxide or reduction with lithium borohydride) to reveal the chiral carboxylic acid or alcohol, respectively, without disturbing the newly created stereocenters. williams.edu This strategy allows for the creation of multiple stereocenters in a highly controlled and predictable manner. uwindsor.ca

Computational and Advanced Spectroscopic Investigations of Ethyl 2 Hydroxybut 3 Enoate

Quantum Chemical Calculations for Molecular and Electronic Structure Elucidation

Quantum chemical calculations are pivotal in modern chemistry for providing detailed insights into the molecular and electronic properties of compounds. These theoretical approaches allow for the study of molecules at the atomic level, offering predictions of their structure, stability, and spectroscopic characteristics. However, specific studies employing these methods for Ethyl 2-hydroxybut-3-enoate are not present in the current body of scientific literature.

Density Functional Theory (DFT) Studies on Conformational Preferences and Stereoelectronic Effects

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable conformations of a molecule by calculating the energies of different spatial arrangements of its atoms. Such studies also elucidate stereoelectronic effects, which involve the influence of orbital interactions on the molecule's geometry and stability.

Despite the utility of DFT in conformational analysis, a search of scholarly articles and databases indicates that no specific studies have been published concerning the conformational preferences or stereoelectronic effects of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts) for Structural Assignment

Computational chemistry plays a crucial role in the assignment of experimental spectroscopic data. By calculating parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, researchers can corroborate or predict the structure of a molecule. These predictions are typically made by optimizing the molecular geometry and then employing a suitable level of theory to calculate the magnetic shielding of each nucleus.

Interactive Data Table: Predicted vs. Experimental NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H | Data not available | Data not available |

No published studies were found that provide predicted or experimental NMR chemical shift data specifically for this compound.

Analysis of Frontier Molecular Orbitals (FMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and symmetry of these orbitals, as well as the HOMO-LUMO energy gap, provide insights into a molecule's kinetic stability and its potential to act as an electron donor or acceptor.

A comprehensive search for computational studies on this compound has not yielded any publications that analyze its frontier molecular orbitals.

Computational Reaction Mechanism Studies

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions. These studies help in understanding the step-by-step mechanism of a reaction, identifying intermediates and transition states, and determining the factors that control reaction rates and product selectivity.

Transition State Characterization and Reaction Pathway Elucidation

The characterization of transition states is a cornerstone of computational reaction mechanism studies. By locating the transition state structure and calculating its energy, chemists can determine the activation energy of a reaction, which is a critical factor in its kinetics. These calculations allow for the elucidation of the most favorable reaction pathway among several possibilities.

There are currently no available research articles that computationally characterize transition states or elucidate reaction pathways involving this compound.

Solvent Effects on Reaction Energetics and Selectivity

The solvent in which a reaction is carried out can have a profound impact on its energetics and selectivity. Computational models, such as implicit and explicit solvation models, are used to simulate these effects. These models can account for the stabilization or destabilization of reactants, intermediates, and transition states by the solvent, thereby providing a more accurate picture of the reaction in a condensed phase.

No computational studies detailing the influence of solvent effects on the reaction energetics and selectivity of this compound have been found in the scientific literature.

In Silico Screening for Novel Catalysts and Reagents

The synthesis of this compound, a product of the vinylogous aldol reaction, presents significant challenges in controlling regioselectivity and stereoselectivity. Computational chemistry and in silico screening have become indispensable tools for designing and identifying novel catalysts and reagents to address these challenges. By modeling reaction mechanisms and transition states, researchers can predict the efficacy of potential catalysts before undertaking experimental work, thereby accelerating the development process.

A primary focus of computational studies in this area is the elucidation of factors governing the regioselectivity of the vinylogous Mukaiyama aldol reaction (VMAR). Silyl (B83357) dienol ethers can react at either the α- or γ-position. Frontier molecular orbital (FMO) electron density calculations have been employed to explain the differing site selectivities between metal dienolates and silyl dienol ethers. mdpi.com These calculations help in designing catalyst systems that favor the desired γ-addition to produce δ-hydroxy-α,β-unsaturated esters like this compound.

In silico screening has been instrumental in the development of various catalytic systems: